molecular formula C10H12ClFN2O B14865958 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide

Cat. No.: B14865958
M. Wt: 230.66 g/mol
InChI Key: XWEXCOLQVNUSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide is an organic compound that features both amino and amide functional groups. It is characterized by the presence of a 2-chloro-6-fluorophenyl group attached to the nitrogen atom of the amide, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide typically involves the reaction of 2-chloro-6-fluorobenzylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide stands out due to its unique combination of functional groups and the specific arrangement of the chloro and fluoro substituents on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12ClFN2O

Molecular Weight

230.66 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12ClFN2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)

InChI Key

XWEXCOLQVNUSSA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.